What are the chemical properties of Chloroformamidine hydrochloride?
What are the chemical properties of Chloroformamidine hydrochloride?
An In-depth Technical Guide to the Chemical Properties of Chloroformamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroformamidine hydrochloride (CAS No. 29671-92-9) is a versatile and reactive compound widely utilized as a key intermediate in organic synthesis.[1][2] Its unique structure, featuring both chloro and amidine functionalities, makes it an invaluable reagent for introducing amine groups and constructing more complex molecular architectures.[1][2] This technical guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications, tailored for professionals in research and development. The compound is particularly noted for its role in the synthesis of pharmaceuticals, agrochemicals, and specialized reagents.[1][3]
Chemical and Physical Properties
Chloroformamidine hydrochloride is a white to off-white crystalline powder.[1][2][4] It is stable under recommended storage conditions, typically in an inert atmosphere at room temperature or refrigerated at 2-8 °C.[1][2][5][6] The compound is soluble in water.[2][4]
Quantitative Data Summary
The key physical and chemical properties of Chloroformamidine hydrochloride are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 29671-92-9 | [1][2][3][5][6][7][8] |
| Molecular Formula | CH₃ClN₂·HCl (or CH₄Cl₂N₂) | [1][2][3][6][7][9] |
| Molecular Weight | 114.96 g/mol | [1][3][6][7][9][10] |
| Appearance | White to off-white crystalline powder | [1][2][4][11] |
| Melting Point | 170-181 °C[1]; 180 °C (lit.)[4][6][10][12] | [1][4][6][10][12] |
| Purity | ≥ 95% - 99% (Assay by titration) | [1][5][8][9] |
| EINECS Number | 249-765-4 | [2][10][13] |
| MDL Number | MFCD00035527 | [1][6][8][13] |
| PubChem ID | 3084509 | [1] |
| Density (estimate) | 1.5592 g/cm³ | [6][12] |
| Refractive Index (estimate) | 1.6300 | [6][12] |
| Storage Temperature | 2-8 °C[1] or Room Temperature (Inert atmosphere)[2][6] | [1][2][6] |
Reactivity and Stability
Chloroformamidine hydrochloride is stable under recommended temperatures and pressures.[5] However, it is incompatible with strong oxidizing agents.[5][10] Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[5][10] The compound is a key reagent for guanylation, particularly for electron-deficient aromatic amines, providing an efficient alternative method for synthesizing guanidines.[6]
Experimental Protocols
Synthesis of Chloroformamidine Hydrochloride
A common and efficient method for the synthesis of Chloroformamidine hydrochloride involves the reaction of cyanamide (B42294) with hydrogen chloride in diethyl ether.[6]
Materials:
-
Cyanamide (50.0 g, 1.19 mol)
-
Diethyl ether (900 ml)
-
Ethereal solution of hydrogen chloride (450 g, 29%)
Procedure:
-
Dissolve cyanamide in diethyl ether in a suitable reaction vessel.[6]
-
Cool the solution to 0 °C using an ice bath.[6]
-
Slowly add the ethereal solution of hydrogen chloride to the cooled cyanamide solution, ensuring the temperature is maintained below +5 °C.[6]
-
After the addition is complete, continue to stir the reaction mixture at room temperature for a period of time.[6]
-
Collect the resulting white precipitate by filtration.[6]
-
Dry the collected solid under vacuum at 30 °C to yield the final product, Chloroformamidine hydrochloride.[6] A yield of 96.64% has been reported for this method.[6]
Caption: Synthesis workflow for Chloroformamidine hydrochloride.
Applications in Synthesis
The primary application of Chloroformamidine hydrochloride is as a versatile reagent in organic synthesis.[1][2]
-
Pharmaceutical and Agrochemical Synthesis: It serves as a crucial intermediate in the production of various pharmaceuticals, especially those targeting infectious diseases, and in the formulation of agrochemicals like herbicides and fungicides.[1][3]
-
Guanylation Reactions: It is an effective reagent for the synthesis of guanidines from amines, a reaction of significant importance in medicinal chemistry.[6] The process typically involves heating the amine with Chloroformamidine hydrochloride.[14]
-
Heterocyclic Chemistry: The compound is used in the synthesis of various heterocyclic structures, such as thieno[2,3-d]pyrimidin-4(3H)-one derivatives.[14]
-
Materials Science: It has been explored as an interfacial molecular linker to create efficient and stable perovskite solar cells.[6]
Caption: General reaction pathway for guanylation using Chloroformamidine HCl.
Spectroscopic and Analytical Data
While detailed spectroscopic data like NMR or IR spectra are not extensively provided in the cited literature, the purity of Chloroformamidine hydrochloride is commonly determined by titration.[1] For hydrochloride salts of pharmaceuticals, solid-state ³⁵Cl NMR spectroscopy can be a powerful tool for structural characterization and distinguishing between polymorphs, though specific data for this compound is not available in the provided results.[15][16]
Safety and Handling
Chloroformamidine hydrochloride is classified as an irritant.[5][10]
-
Hazard Statements:
-
Precautionary Measures:
-
Handling: Use in a well-ventilated area, avoid breathing dust, and prevent contact with skin, eyes, and clothing.[5][10] Wash hands thoroughly after handling.[5][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[5][8][10]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[5]
-
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[5][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
-
Caption: Relationship between properties and applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Chloroformamidine Monohydrochloride | Alzchem Group [alzchem.com]
- 4. Page loading... [guidechem.com]
- 5. aksci.com [aksci.com]
- 6. Chloroformamidine hydrochloride | 29671-92-9 [chemicalbook.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 29671-92-9 Cas No. | Chloroformamidine hydrochloride | Apollo [store.apolloscientific.co.uk]
- 9. Chloroformamidine, HCl | CymitQuimica [cymitquimica.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Chloroformamidine Hydrochloride | 29671-92-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 12. CHLOROFORMAMIDINE HYDROCHLORIDE manufacturers and suppliers in india [chemicalbook.com]
- 13. Chloroformamidinium chloride | CH4Cl2N2 | CID 3084509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Chloroformamidine | 6869-14-3 | Benchchem [benchchem.com]
- 15. Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
